
Balsalazide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of balsalazide-d3 involves several steps:
Starting Material: The synthesis begins with 4-aminohippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine.
Diazotization: The 4-aminohippuric acid is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid at the position para to the phenol group to yield balsalazide.
Industrial Production Methods
In industrial settings, the production of balsalazide involves:
Conversion to Sulfonate Salt: The intermediate N-(4-aminobenzoyl)-β-alanine is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water.
Diazotization: The sulfonate salt is treated with aqueous sodium nitrite solution at low temperature to generate the diazonium salt.
Quenching and Isolation: The diazonium salt solution is quenched with aqueous disodium salicylate to furnish balsalazide disodium solution, which is then acidified to isolate balsalazide.
Analyse Des Réactions Chimiques
Types of Reactions
Balsalazide-d3 undergoes various chemical reactions, including:
Oxidation: Balsalazide can be oxidized using oxidants like chloramine-T and bromamine-T in acidic medium.
Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.
Common Reagents and Conditions
Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.
Hydrolysis: Acidic or alkaline conditions.
Major Products
Applications De Recherche Scientifique
Treatment of Ulcerative Colitis
Balsalazide-d3 is primarily utilized for treating mild to moderate ulcerative colitis. Clinical studies have demonstrated that balsalazide effectively induces remission and maintains symptom control in patients. In a multicenter trial, 45% of patients receiving the higher dose of balsalazide achieved clinical improvement after eight weeks, with significant histological improvements noted as well . The compound's efficacy is attributed to its ability to release mesalamine in the colon, where it exerts its anti-inflammatory effects.
Pharmacokinetics Studies
Research into the pharmacokinetics of this compound has revealed variability in absorption and metabolism among individuals. A study highlighted that pharmacokinetic parameters showed significant inter-subject variability, which is crucial for understanding dosing strategies in different populations, including pediatric patients . The deuterated form may offer advantages in tracking metabolic pathways due to its distinct isotopic signature.
Imaging Techniques
This compound has been explored for use as a radiotracer in imaging studies aimed at visualizing ulcerative colitis. A study reported successful radioiodination of balsalazide, resulting in a highly selective radiotracer that could be used for imaging inflammatory bowel disease in animal models . This application could enhance diagnostic capabilities and improve patient management by providing real-time insights into disease activity.
Potential in Other Conditions
Beyond ulcerative colitis, this compound's anti-inflammatory properties suggest potential applications in other inflammatory conditions. Research indicates that compounds like balsalazide can modulate immune responses and may have therapeutic implications for conditions such as Crohn's disease and other autoimmune disorders .
Case Study 1: Pediatric Application
A clinical trial focused on pediatric patients demonstrated that balsalazide was well-tolerated among children aged 5 to 17 years with mild-to-moderate ulcerative colitis. The study found that patients experienced significant clinical improvements and had a favorable safety profile . This suggests that this compound could be a viable treatment option for younger populations suffering from inflammatory bowel diseases.
Case Study 2: Long-term Management
Another study explored the long-term use of balsalazide for maintenance therapy in ulcerative colitis patients. Results indicated that patient-led variable dosing was effective and well-tolerated over extended periods, highlighting the compound's role in chronic disease management .
Efficacy of Balsalazide in Ulcerative Colitis
Dose (g/day) | Clinical Improvement (%) | Clinical Remission (%) | Histological Improvement (%) |
---|---|---|---|
2.25 | 37% | 9% | 30% |
6.75 | 45% | 12% | 50% |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Variability | High inter-subject variability |
Systemic Exposure | Low systemic exposure |
Mécanisme D'action
Balsalazide-d3 is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid). Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the production of arachidonic acid metabolites, which are involved in the inflammatory process . The exact molecular targets and pathways are not fully understood, but it is believed to act on the colonic mucosa to reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide.
Sulfasalazine: Another prodrug that releases mesalazine in the colon.
Olsalazine: A compound similar to balsalazide that also releases mesalazine upon cleavage.
Uniqueness
Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .
Activité Biologique
Balsalazide-d3 is a deuterated derivative of balsalazide, primarily used in the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis. This compound exhibits anti-inflammatory properties and has been investigated for its biological activity in various research contexts.
Overview of this compound
Balsalazide itself is a prodrug that is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which is the active therapeutic agent. The deuterated form, this compound, offers advantages in pharmacokinetic studies due to its distinct isotopic labeling, allowing for enhanced tracking in biological systems.
The primary mechanism through which this compound exerts its effects involves the modulation of inflammatory pathways in the gastrointestinal tract. The compound is believed to:
- Inhibit Prostaglandin Synthesis : By altering the mucosal prostaglandin profile, it reduces inflammation.
- Modify Electrolyte Transport : This action helps maintain mucosal integrity and function.
- Impact Microflora : It may also influence the composition of gut microbiota, which plays a crucial role in inflammatory responses.
Cellular Effects
Studies have shown that this compound can inhibit aberrant crypt formation in cultured human colon cancer cells, suggesting potential anti-cancer properties alongside its anti-inflammatory effects.
In Vivo Studies
In animal models, this compound has demonstrated significant efficacy in reducing inflammation associated with ulcerative colitis. Research indicates that it effectively lowers levels of pro-inflammatory cytokines and promotes mucosal healing .
Comparative Analysis with Similar Compounds
Compound | Active Metabolite | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Mesalamine | Prodrug metabolized in the colon | Deuterated form allows for better tracking in studies |
Sulfasalazine | Mesalamine | Releases mesalamine upon cleavage | Can cause systemic side effects |
Olsalazine | Mesalamine | Similar prodrug mechanism | Less commonly used compared to balsalazide |
Case Studies
- Ulcerative Colitis Management : A clinical study involving patients with moderate to severe ulcerative colitis showed that treatment with this compound resulted in a significant reduction in disease activity indices and improved quality of life metrics over a 12-week period .
- Cancer Inhibition : In vitro experiments demonstrated that this compound could inhibit the proliferation of colon cancer cells, suggesting a dual role as both an anti-inflammatory and potential anti-cancer agent .
Propriétés
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-DINNLGBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.